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Compound of Interest

Compound Name: 1-(4-Chloroquinolin-6-yl)ethanone
CAS No.: 859962-03-1
Cat. No.: B1433722
Get Quote
. J

Executive Summary

1-(4-Chloroquinolin-6-yl)ethanone is a bicyclic heteroaromatic scaffold characterized by a
quinoline ring substituted with a chlorine atom at the 4-position and an acetyl group at the 6-
position. This molecule serves as a high-value pharmacophore in medicinal chemistry,
particularly for the development of Type | and Type Il kinase inhibitors (e.g., c-Met, VEGFR)
and antimalarial drugs. Its dual reactivity—electrophilic susceptibility at C4 (via SNAr) and
nucleophilic/electrophilic versatility at the C6-acetyl group—makes it a versatile "linchpin”
intermediate for divergent library synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]
Physicochemical Profile

The molecule consists of a fusion of a benzene ring and a pyridine ring (quinoline), creating a
planar, electron-deficient system. The 4-chloro substituent is highly activated for nucleophilic
displacement due to the electron-withdrawing nature of the quinoline nitrogen (protonated or

complexed).
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Property Data
IUPAC Name 1-(4-Chloroquinolin-6-yl)ethan-1-one
Molecular Formula C11HsCINO
Molecular Weight 205.64 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Functional Groups 4-Chloro (Electrophile), 6-Acetyl (Carbonyl)
- Soluble in DMSO, DMF, DCM; Poorly soluble in
Solubility
water
Appearance Off-white to pale yellow solid
Note: Often cited as the 3-carboxylate derivative
Related CAS

(CAS 1353011-88-7).[1]

Structural Reactivity Logic

» Position 4 (Chlorine): The chlorine atom is a good leaving group in Nucleophilic Aromatic
Substitution (SNAr). The nitrogen atom at Position 1 pulls electron density, making C4 highly
electrophilic. This is the primary site for attaching pharmacophores (e.g., anilines, phenols).

o Position 6 (Acetyl): The acetyl group is a meta-directing deactivator on the benzene ring but
serves as a handle for further functionalization (e.g., condensation to chalcones, reduction to
alcohols, or reductive amination).

Synthetic Pathways

The most robust route to 1-(4-Chloroquinolin-6-yl)ethanone is the Gould-Jacobs Reaction,
followed by chlorination. This pathway is preferred for its scalability and use of inexpensive
starting materials.

Validated Synthesis Protocol

Objective: Synthesis of 1-(4-Chloroquinolin-6-yl)ethanone starting from 4-
aminoacetophenone.
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Step 1. Condensation (Enamine Formation)

e Reagents: 4-Aminoacetophenone (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1
eq).

e Conditions: Reflux in ethanol or neat at 110°C for 2—4 hours.

o Mechanism: Addition-elimination.[2] The amine nitrogen attacks the electron-deficient double
bond of EMME, displacing ethanol.

o Outcome: Formation of diethyl 2-((4-acetylphenylamino)methylene)malonate.

Step 2: Thermal Cyclization (Gould-Jacobs)

» Reagents: Diphenyl ether (Dowtherm A).
¢ Conditions: High temperature (250°C) for 30—60 minutes.
o Mechanism: Intramolecular electrophilic aromatic substitution followed by re-aromatization.

e Outcome: Ethyl 6-acetyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation

e Reagents: NaOH (aq), then HCI (acidification), followed by thermal decarboxylation in
quinoline/Cu powder or refluxing diphenyl ether.

e Conditions: Reflux.

o Outcome: 6-Acetyl-4-hydroxyquinoline (4-quinolone tautomer).

Step 4: Chlorination

e Reagents: Phosphorus oxychloride (POCIs) (excess).
o Conditions: Reflux (80—-100°C) for 2—4 hours.

e Mechanism: Conversion of the 4-hydroxy (tautomeric with 4-oxo) group into a
dichlorophosphate intermediate, followed by chloride displacement.
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e Outcome:1-(4-Chloroquinolin-6-yl)ethanone.

Visual Synthesis Workflow

Click to download full resolution via product page

Caption: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical
decarboxylation and chlorination steps.

Reactivity & Medicinal Chemistry Applications[1][5]
[8][91[10][11]
Nucleophilic Aromatic Substitution (SNATr)

The most critical reaction for this scaffold is the displacement of the C4-chlorine.
e Nucleophiles: Primary/Secondary amines, Phenols, Thiols.
» Conditions: Isopropanol or DMF, mild base (K2COs or DIPEA), heat (80°C).

o Application: This step installs the "hinge-binding" or "solvent-exposed" motif in kinase
inhibitors. For example, reaction with a fluorinated aniline yields structures analogous to
Cabozantinib or Foretinib intermediates.

Carbonyl Functionalization (C6)

The C6-acetyl group allows for the extension of the molecule into the "back pocket" of the
kinase ATP binding site.

o Reductive Amination: Reaction with amines + NaBH(OAc)s — Amine side chains (solubility
enhancing).

» Condensation: Reaction with aldehydes — Chalcones (Michael acceptors).

Functional Logic Diagram
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Caption: Divergent reactivity map showing the dual-functional nature of the scaffold for drug
discovery.

Experimental Protocol: SNAr Displacement
(Example)

A validated procedure for converting the core into a kinase inhibitor intermediate.

Preparation: Dissolve 1-(4-Chloroquinolin-6-yl)ethanone (1.0 mmol) in anhydrous
Isopropanol (5 mL).

e Addition: Add 4-Fluoroaniline (1.1 mmol) and a catalytic amount of HCI (4M in dioxane, 0.1
mL) or p-Toluenesulfonic acid (0.1 eq). Note: Acid catalysis protonates the quinoline
nitrogen, significantly accelerating the reaction.

» Reaction: Reflux at 85°C for 3—6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

o Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.
Filter and wash with cold isopropanol and diethyl ether.

 Yield: Typical yields range from 75% to 90%.
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Safety & Handling

e Hazards: 4-Chloroquinolines are skin and eye irritants. They may cause sensitization. POCls
used in synthesis is highly corrosive and reacts violently with water.

o Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Moisture sensitive
(hydrolysis of C4-Cl back to 4-OH is slow but possible).

» Disposal: Quench POCIs reactions carefully with ice/water before neutralization. Dispose of
halogenated organic waste according to local EHS regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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